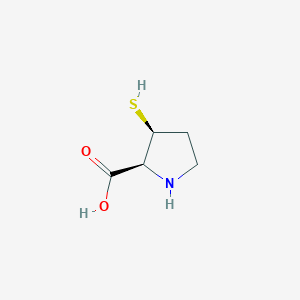
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired chiral compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the asymmetric reduction of precursor compounds, allowing for efficient and scalable production of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group (-COOH) can be reduced to form alcohols or aldehydes.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, aldehydes, and various sulfur-containing derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the compound can act as a ligand for metal ions, influencing enzymatic activity and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral amino acid derivatives such as (2S,3R)-3-methylglutamate and (2S,3R)-3-alkyl/alkenylglutamates .
Uniqueness
What sets (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both a mercapto group and a carboxylic acid group on a pyrrolidine ring. This unique combination of features makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H9NO2S |
|---|---|
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(2S,3S)-3-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3(9)1-2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
Clave InChI |
XLEKQZHPKBRJNB-IUYQGCFVSA-N |
SMILES isomérico |
C1CN[C@H]([C@H]1S)C(=O)O |
SMILES canónico |
C1CNC(C1S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


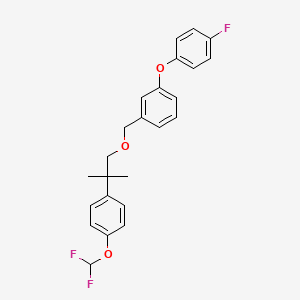
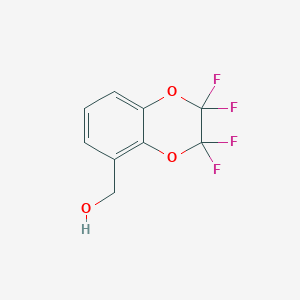
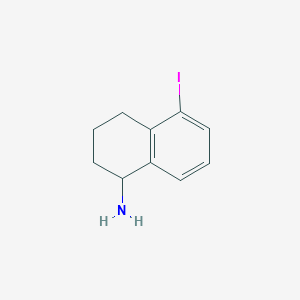
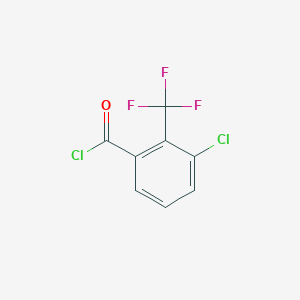
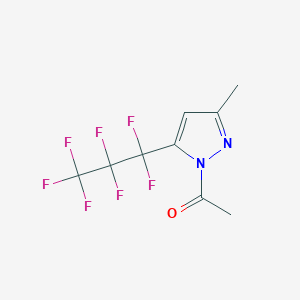
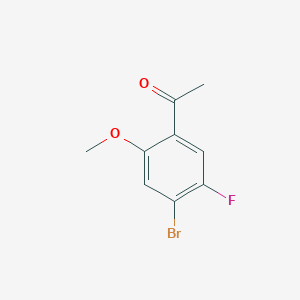

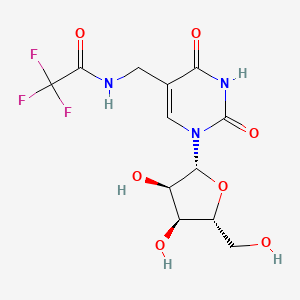
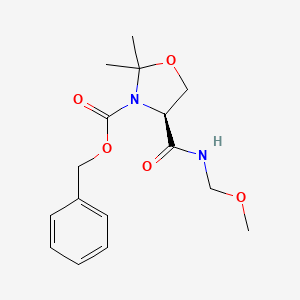
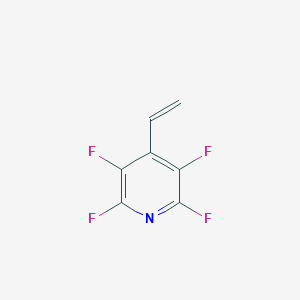
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
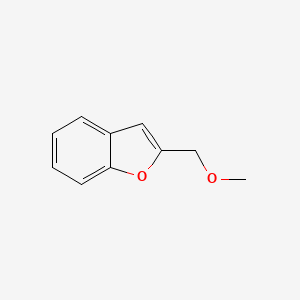
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
